molecular formula C20H15Br B093909 2-(4-Bromophenyl)-1,1-diphenylethylene CAS No. 18648-66-3

2-(4-Bromophenyl)-1,1-diphenylethylene

Cat. No.: B093909
CAS No.: 18648-66-3
M. Wt: 335.2 g/mol
InChI Key: HUCFDUOIMSRYAA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,1-diphenylethylene is an organic compound that belongs to the class of diphenylethylenes This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,1-diphenylethylene typically involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,1-diphenylethylene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of phenyl oxides.

    Reduction: Formation of diphenylethylene derivatives.

    Substitution: Formation of substituted diphenylethylenes with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-1,1-diphenylethylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,1-diphenylethylene is unique due to its diphenylethylene core structure, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential use in photodynamic therapy make it a valuable compound for scientific research.

Properties

IUPAC Name

1-bromo-4-(2,2-diphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCFDUOIMSRYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348126
Record name 2-(4-Bromophenyl)-1,1-diphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18648-66-3
Record name 2-(4-Bromophenyl)-1,1-diphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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